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molecular formula C12H11N3O B8342061 5-Methoxy-2-(4-methyl-imidazol-1-yl)-benzonitrile

5-Methoxy-2-(4-methyl-imidazol-1-yl)-benzonitrile

Cat. No. B8342061
M. Wt: 213.23 g/mol
InChI Key: SZNVJLAEYWAFSN-UHFFFAOYSA-N
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Patent
US07507729B2

Procedure details

As described for example 84a, 2-fluoro-5-methoxy-benzonitrile was reacted with 4-methylimidazole and potassium carbonate for 48 h at 100° C. After aqueous workup and crystallization from ethyl acetate/diisopropylether the title compound was obtained as a white solid (yield: 72%). MS: m/e=214.1 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
72%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[C:4]#[N:5].[CH3:12][C:13]1[N:14]=[CH:15][NH:16][CH:17]=1.C(=O)([O-])[O-].[K+].[K+]>>[CH3:11][O:10][C:7]1[CH:8]=[CH:9][C:2]([N:16]2[CH:17]=[C:13]([CH3:12])[N:14]=[CH:15]2)=[C:3]([CH:6]=1)[C:4]#[N:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=CNC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After aqueous workup and crystallization from ethyl acetate/diisopropylether the title compound

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC(=C(C#N)C1)N1C=NC(=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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